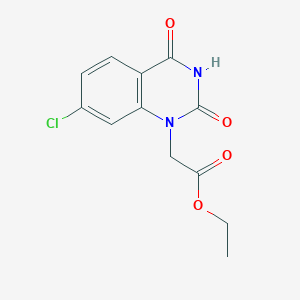












|
REACTION_CXSMILES
|
[O-:1][C:2]#[N:3].[K+].Cl.S1(CCCC1)(=O)=O.[Cl:13][C:14]1[CH:15]=[C:16]([NH:23][CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])[C:17](=[CH:21][CH:22]=1)[C:18]([OH:20])=O>>[Cl:13][C:14]1[CH:15]=[C:16]2[C:17]([C:18](=[O:20])[NH:3][C:2](=[O:1])[N:23]2[CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:21][CH:22]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
128 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]C#N.[K+]
|
|
Name
|
|
|
Quantity
|
144 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
700 g
|
|
Type
|
reactant
|
|
Smiles
|
S1(=O)(=O)CCCC1
|
|
Name
|
|
|
Quantity
|
14.4 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
12.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]C#N.[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]C#N.[K+]
|
|
Name
|
4-chloro-N-(ethoxycarbonylmethyl)anthranilic acid
|
|
Quantity
|
117 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(C(=O)O)=CC1)NCC(=O)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture is subsequently stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
are then added
|
|
Type
|
FILTRATION
|
|
Details
|
The suspension is filtered
|
|
Type
|
WASH
|
|
Details
|
the residue is washed free from sulfolane and salt with water
|
|
Type
|
CUSTOM
|
|
Details
|
After drying
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C2C(NC(N(C2=C1)CC(=O)OCC)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 121 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |